molecular formula C17H13ClO2 B3041626 3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin CAS No. 332104-17-3

3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin

Cat. No.: B3041626
CAS No.: 332104-17-3
M. Wt: 284.7 g/mol
InChI Key: VTOPTFMOJNQPFN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4,6-dimethylcoumarin is a synthetic coumarin derivative featuring a 3′-chlorophenyl substituent at the 3-position of the coumarin backbone, with additional methyl groups at the 4- and 6-positions. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The chlorine atom on the phenyl ring introduces an electron-withdrawing effect, which may influence the compound’s reactivity, photophysical behavior, and interactions with biological targets .

Nomenclature Clarification: The term “3 inverted exclamation mark” in the compound’s name likely originates from a typographical or encoding error. In chemical nomenclature, substituent positions on aromatic rings are denoted with numerical indices (e.g., 3′-Chlorophenyl). For this analysis, we assume the intended structure is 3-(3′-Chlorophenyl)-4,6-dimethylcoumarin.

Properties

IUPAC Name

3-(3-chlorophenyl)-4,6-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOPTFMOJNQPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-4,6-dimethylcoumarin is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. Coumarins are naturally occurring compounds known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of coumarin derivatives, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin.

In Vitro Studies

  • Bacterial Inhibition : The compound has shown significant antibacterial activity against various strains of bacteria. In a study comparing the efficacy of different coumarin derivatives, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against methicillin-sensitive Staphylococcus aureus and even lower against resistant strains .
  • Fungal Activity : The antifungal properties were evaluated against strains such as Aspergillus niger and Candida albicans. The compound demonstrated notable activity with an MIC comparable to established antifungal agents like ketoconazole .

Case Study: Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances the antimicrobial potency of coumarins. For instance, compounds with para-substituted aromatic frameworks showed improved antibacterial efficacy due to increased lipophilicity and better interaction with bacterial cell membranes .

The mechanism by which 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exerts its antimicrobial effects involves several pathways:

  • DNA Interaction : Molecular docking studies suggest that the compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .
  • Oxidative Stress Induction : Coumarins are known to induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in the context of resistant strains where traditional antibiotics fail .

Pharmacological Properties

Beyond its antimicrobial activity, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits additional pharmacological properties:

  • Anti-inflammatory Effects : Some studies suggest that coumarin derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
  • Antioxidant Activity : Coumarins possess inherent antioxidant properties that can protect cells from oxidative damage, further contributing to their therapeutic potential .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various coumarin analogues, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, which were tested against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The results indicated that certain derivatives showed promising antibacterial activity with inhibition percentages reaching up to 8.94% against methicillin-resistant Staphylococcus aureus (MRSA) .

1.2 Antioxidant Properties

Coumarins are known for their antioxidant capabilities. In a comparative study, several coumarin derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. The results indicated that 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited notable scavenging activity, making it a potential candidate for developing antioxidant therapies .

1.3 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes linked to neurodegenerative diseases. For instance, studies have shown that certain coumarin derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The structure-activity relationship (SAR) analyses indicated that modifications in the coumarin structure could enhance enzyme inhibition efficacy .

Agricultural Applications

2.1 Insecticidal Properties

The insecticidal activity of coumarins has been extensively studied. A recent investigation into the insecticidal properties of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin revealed its effectiveness against various agricultural pests. The compound was tested under controlled conditions, demonstrating significant mortality rates in target insect populations .

2.2 Phytotoxicity Studies

In addition to its insecticidal properties, the phytotoxic effects of this compound have been explored. Research indicated that at specific concentrations, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin could inhibit the growth of certain weeds while promoting crop health, suggesting its potential use as a natural herbicide .

Material Science Applications

3.1 Photophysical Properties

The photophysical characteristics of coumarins are critical for their application in materials science. Studies have shown that 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits strong fluorescence properties, making it suitable for use in organic light-emitting diodes (OLEDs) and fluorescent probes .

3.2 Synthesis of Functional Materials

The compound can be utilized as a building block in the synthesis of functional materials due to its reactivity and ability to form stable complexes with metals. This property is particularly valuable in the development of sensors and catalysts .

Data Tables

Application AreaSpecific UseFindings/Results
PharmaceuticalAntimicrobialSignificant activity against MRSA with up to 8.94% inhibition
AntioxidantNotable DPPH scavenging activity
Enzyme InhibitionEffective AChE/BChE inhibitors with SAR insights
AgriculturalInsecticidalHigh mortality rates in target pests
PhytotoxicityGrowth inhibition of weeds at specific concentrations
Material SciencePhotophysical PropertiesStrong fluorescence suitable for OLEDs
Synthesis of Functional MaterialsUseful as a building block for sensors and catalysts

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of coumarin derivatives including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin and evaluated their antimicrobial efficacy through disc diffusion methods against various strains. The findings underscored the compound's potential as an effective antibacterial agent.

Case Study 2: Insecticidal Activity
In an agricultural context, field trials were conducted to assess the insecticidal effects of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin on common agricultural pests. Results indicated a significant reduction in pest populations within treated plots compared to controls.

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (methyl, phenyl, hydroxy) at the 3-position inhibit rearrangement reactions, as shown in studies by Molecules (2012) .
  • The chloro substituent in 3-(3′-Chlorophenyl)-4,6-dimethylcoumarin, being an EWG, may increase the compound’s susceptibility to electrophilic or nucleophilic attacks compared to EDG-bearing analogs.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, and what experimental validation steps are critical?

Methodological Answer:
The compound can be synthesized via a Perkin reaction (for coumarin backbone formation) followed by methylation for substituent introduction.

  • Step 1: React 2-hydroxybenzaldehyde with phenylacetic acid derivatives (e.g., 3-chlorophenylacetic acid) using dicyclohexylcarbodiimide (DCC) as a coupling agent in dimethyl sulfoxide (DMSO) at 110°C for 24 hours .
  • Step 2: Methylate intermediate hydroxyl groups (e.g., at positions 4 and 6) using dimethyl sulfate in a basic potassium hydroxide solution .
  • Validation: Confirm intermediate purity via flash chromatography (hexane/ethyl acetate gradient) and final product identity using 1^1H/13^13C NMR, mass spectrometry (MS), and elemental analysis .

Basic: How should researchers characterize the structural and electronic properties of this coumarin derivative?

Methodological Answer:

  • X-ray crystallography determines planarity of the coumarin nucleus and torsion angles of the 3-chlorophenyl group (e.g., C5–C6–C7–C8 angle ≈ −47.6° for analogous 3-phenylcoumarins) .
  • NMR spectroscopy identifies substituent positions: Aromatic protons in 1^1H NMR (δ 7.34–7.90 ppm) and carbonyl carbons (13^13C NMR δ ~160 ppm) confirm backbone integrity .
  • UV/Vis spectroscopy assesses electronic transitions (e.g., π→π* bands ~300–350 nm) influenced by chloro and methyl groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with substituents at positions 3 (e.g., nitro, amino) and 4/6 (e.g., ethyl, methoxy) to test electronic and steric effects .
  • Biological Assays: Use in vitro models (e.g., enzyme inhibition for acetylcholinesterase in Alzheimer’s research or cytotoxicity assays in cancer cell lines) with IC50_{50} quantification .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like β-amyloid or kinases .

Advanced: How can researchers address low yields during the coupling step of the Perkin reaction?

Methodological Answer:

  • Catalyst Optimization: Replace DCC with EDCI/HOBt for milder conditions and reduced side reactions .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to improve reactant solubility and stabilize intermediates .
  • Temperature Control: Monitor exothermic reactions using a thermocouple and adjust heating to avoid decomposition .

Basic: What methodologies are used to evaluate its potential biological activity in neurodegenerative disease research?

Methodological Answer:

  • In Vitro Enzyme Inhibition: Measure acetylcholinesterase (AChE) inhibition via Ellman’s assay (absorbance at 412 nm for thiocholine production) .
  • Cellular Models: Use SH-SY5Y neuroblastoma cells treated with β-amyloid peptides to assess neuroprotective effects (viability via MTT assay) .
  • Oxidative Stress Markers: Quantify ROS levels (e.g., DCFH-DA fluorescence) in neuronal cells pre-treated with the compound .

Advanced: How can computational chemistry guide the optimization of this compound for drug design?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior and reactive sites .
  • Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., with tau protein) over 100 ns trajectories using GROMACS .
  • ADMET Prediction: Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP <5, CNS permeability) .

Advanced: How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Compare NMR-derived torsion angles with X-ray data (e.g., 3-phenylcoumarin’s C5–C6–C7–C8 angle ≈ −47.6° vs. NMR NOE effects) .
  • Dynamic NMR Analysis: Perform variable-temperature 1^1H NMR to detect conformational flexibility in solution .
  • Crystallographic Refinement: Re-analyze X-ray data with SHELXL, ensuring thermal parameters (B-factors) align with expected molecular rigidity .

Basic: What safety protocols are critical when handling reactive intermediates (e.g., dimethyl sulfate) during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and face shield during methylation steps .
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., DMSO, dimethyl sulfate) .
  • Waste Disposal: Quench excess dimethyl sulfate with aqueous ammonia before disposal in designated halogenated waste containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin
Reactant of Route 2
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3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.